molecular formula C9H14ClN3O B1393147 2-(Piperidin-4-yloxy)pyrazine hydrochloride CAS No. 615576-64-2

2-(Piperidin-4-yloxy)pyrazine hydrochloride

Cat. No.: B1393147
CAS No.: 615576-64-2
M. Wt: 215.68 g/mol
InChI Key: FHQIPCVURQQOFY-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)pyrazine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O. It is a derivative of pyrazine, featuring a piperidine ring attached via an oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Piperidin-4-yloxy)pyrazine hydrochloride involves the reaction of 2-chloropyrazine with piperidine. The reaction typically proceeds under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Another method involves the reaction of 2-chloro-5-nitropyrazine with piperidine, followed by the reduction of the nitro group using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)pyrazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazine ring.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)pyrazine hydrochloride depends on its specific application. For instance, when used as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yloxy)pyrazine
  • 2-(Piperidin-4-yloxy)pyridine
  • 2-(Piperidin-4-yloxy)quinoline

Uniqueness

2-(Piperidin-4-yloxy)pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

2-piperidin-4-yloxypyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;/h5-8,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQIPCVURQQOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674787
Record name 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950649-21-5, 615576-64-2
Record name Pyrazine, 2-(4-piperidinyloxy)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950649-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yloxy)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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